4-Dehydroxy-4-amino Ezetimibe
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Dehydroxy-4-amino Ezetimibe is a derivative of Ezetimibe, a medication primarily used to reduce cholesterol levels by inhibiting the absorption of cholesterol in the intestines . This compound is characterized by the presence of an amino group replacing the hydroxyl group at the fourth position of the azetidinone ring, which may influence its biological activity and pharmacokinetic properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Dehydroxy-4-amino Ezetimibe typically involves the modification of Ezetimibe. One common method includes the reduction of the hydroxyl group at the fourth position to an amino group. This can be achieved through a series of steps involving protection, reduction, and deprotection reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled environments to facilitate the conversion of Ezetimibe to its dehydroxy-amino derivative .
化学反応の分析
Types of Reactions: 4-Dehydroxy-4-amino Ezetimibe can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted amines .
科学的研究の応用
4-Dehydroxy-4-amino Ezetimibe has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.
Biology: The compound is studied for its potential effects on cholesterol metabolism and absorption.
Industry: It is used in the pharmaceutical industry for the development of new cholesterol-lowering drugs.
作用機序
The mechanism of action of 4-Dehydroxy-4-amino Ezetimibe is similar to that of Ezetimibe. It inhibits the absorption of cholesterol in the intestines by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein. This inhibition reduces the delivery of intestinal cholesterol to the liver, thereby lowering blood cholesterol levels . The presence of the amino group may alter its binding affinity and efficacy compared to Ezetimibe .
類似化合物との比較
Ezetimibe: The parent compound, used to lower cholesterol levels by inhibiting intestinal cholesterol absorption.
Deuterium-labeled Ezetimibe: Used in drug metabolism studies to track the absorption and distribution of Ezetimibe.
Ezetimibe-glucuronide: A metabolite of Ezetimibe that retains cholesterol-lowering activity.
Uniqueness: 4-Dehydroxy-4-amino Ezetimibe is unique due to the presence of an amino group at the fourth position, which may enhance its pharmacokinetic properties and efficacy in lowering cholesterol levels compared to its parent compound .
生物活性
4-Dehydroxy-4-amino Ezetimibe , also known as This compound-d4 , is a deuterated derivative of ezetimibe, a compound primarily recognized for its role as a selective cholesterol absorption inhibitor. Its molecular formula is C₃₃H₃₃D₄N₃O₃, and it has a molecular weight of approximately 327.23 g/mol. The compound is characterized by the presence of a phenolic hydroxyl group and an amino group, which are critical for its biological activity.
The primary biological activity of this compound involves the inhibition of the Niemann-Pick C1-like 1 (NPC1L1) protein, which plays a crucial role in the intestinal absorption of dietary cholesterol and phytosterols. By blocking this protein, the compound effectively reduces the intestinal uptake of cholesterol, leading to lower plasma cholesterol levels. This mechanism has significant implications for managing conditions such as hyperlipidemia and cardiovascular diseases .
Biological Activity
The biological activity of this compound can be summarized as follows:
- Cholesterol Absorption Inhibition : The compound significantly reduces the absorption of cholesterol from the diet, contributing to lower levels of low-density lipoprotein cholesterol (LDL-C) in the bloodstream.
- Clinical Efficacy : Clinical studies have demonstrated that ezetimibe therapy, including its derivatives like this compound, can lead to substantial reductions in LDL-C levels. For instance, combination therapy with ezetimibe has been shown to reduce LDL-C by up to 61% compared to placebo over four years .
Comparative Biological Activity
Compound Name | Mechanism of Action | Unique Aspects |
---|---|---|
Ezetimibe | Inhibits NPC1L1 for cholesterol absorption | Widely used for cholesterol management |
Ezetimibe phenoxy glucuronide | More potent metabolite of ezetimibe | Greater potency than parent compound |
4-Amino-2-Pyridone | Acts as a PCSK9 inhibitor | Different mechanism; targets PCSK9 |
Ezetimibe hydroxy glucuronide | Another metabolite with reduced potency | Less effective than phenoxy glucuronide |
The uniqueness of this compound lies in its deuterated structure, which may enhance metabolic stability and pharmacokinetics compared to its non-deuterated counterparts. This feature is particularly valuable in research settings aimed at understanding drug behavior and efficacy.
Ezetimibe Therapy Outcomes
In various clinical studies, including those focused on patients with familial hypercholesterolemia (FH), ezetimibe has demonstrated significant efficacy. For example, a study involving patients already on statin therapy showed that adding ezetimibe resulted in greater LDL-C reductions compared to increasing statin dosages alone .
Retrospective Database Study
A retrospective analysis conducted in the United Kingdom profiled the use of ezetimibe among patients with elevated LDL-C levels. The study aimed to evaluate:
- Duration of therapy
- Discontinuation rates
- Subsequent lipid-lowering therapies adopted by patients after stopping ezetimibe
Findings indicated that many patients did not achieve guideline-recommended LDL-C targets, highlighting the need for effective lipid-lowering strategies, particularly for those intolerant to statins .
特性
IUPAC Name |
(3R,4S)-4-(4-aminophenyl)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]azetidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F2N2O2/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-9-19(27)10-4-16)28(24(21)30)20-11-7-18(26)8-12-20/h1-12,21-23,29H,13-14,27H2/t21-,22+,23-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKCYAYZFIZTRF-XPWALMASSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。